molecular formula C13H13N5O2 B2539542 N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide CAS No. 478050-17-8

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide

Cat. No. B2539542
CAS RN: 478050-17-8
M. Wt: 271.28
InChI Key: VMYGCMRPJQBHBP-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of the EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

The EGFR is a receptor tyrosine kinase that is activated by binding to its ligands, such as epidermal growth factor (EGF). Upon activation, the EGFR initiates a cascade of signaling events that ultimately lead to cell proliferation, differentiation, and survival. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has minimal effects on normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide is its specificity for the EGFR, making it a useful tool for studying the role of the EGFR in cancer biology. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has a short half-life and is rapidly metabolized in vivo, limiting its use in animal studies.

Future Directions

1. Combination therapy: N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide could be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
2. Development of more potent inhibitors: Further research could lead to the development of more potent and selective EGFR inhibitors with longer half-lives and improved pharmacokinetic properties.
3. Biomarker identification: Identification of biomarkers that predict response to EGFR inhibitors, such as N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, could improve patient selection and treatment outcomes.
4. Targeting other receptor tyrosine kinases: EGFR inhibitors, such as N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide, could be used as a template for developing inhibitors of other receptor tyrosine kinases that play a role in cancer biology.

Synthesis Methods

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with malononitrile, followed by condensation with guanidine hydrochloride and then reaction with 2-chloroacrylonitrile. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways.

properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-19-9-3-4-13(20-2)11(5-9)17-8-18-12(7-15)10(16)6-14/h3-5,8H,16H2,1-2H3,(H,17,18)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGCMRPJQBHBP-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide

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